Longest Plasma Elimination Half-Life Among Approved NK1 Antagonists
Rolapitant exhibits a plasma elimination half-life of 169–183 hours, which is substantially longer than that of the comparators aprepitant (9–13 hours), fosaprepitant (9–13 hours), and netupitant (80–96 hours) [1][2]. This extended half-life enables a single oral dose of 180 mg to maintain NK1 receptor occupancy >90% in the cortex for at least 120 hours post-dose, covering the entire at-risk period for delayed CINV (days 2-5) without the need for multi-day dosing [3][4].
| Evidence Dimension | Plasma Elimination Half-Life (t½) |
|---|---|
| Target Compound Data | 169–183 hours |
| Comparator Or Baseline | Aprepitant/Fosaprepitant: 9–13 hours; Netupitant: 80–96 hours |
| Quantified Difference | Rolapitant half-life is 13-20× longer than aprepitant/fosaprepitant and 1.8-2.3× longer than netupitant |
| Conditions | Plasma pharmacokinetic analysis in healthy volunteers and cancer patients; data compiled from FDA prescribing information and clinical pharmacology reviews |
Why This Matters
The extended half-life supports a convenient, single-dose, once-per-cycle dosing regimen, which can improve patient adherence and reduce the logistical complexity of antiemetic protocols compared to multi-day regimens required for aprepitant.
- [1] Navari RM. The safety of rolapitant for the treatment of nausea and vomiting associated with chemotherapy. Expert Opin Drug Saf. 2019 Dec;18(12):1127-1132. doi: 10.1080/14740338.2019.1682547. Epub 2019 Oct 22. PMID: 31622113. View Source
- [2] Ibrahim MA, Pellegrini MV, Preuss CV. Antiemetic Neurokinin-1 Receptor Blockers. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Updated 2024 Jan 11. View Source
- [3] Rapoport BL. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. Cancer Manag Res. 2017;9:41-50. Published 2017 Feb 22. doi:10.2147/CMAR.S104575. Table 2. View Source
- [4] Wikipedia. Rolapitant. Accessed April 2026. View Source
